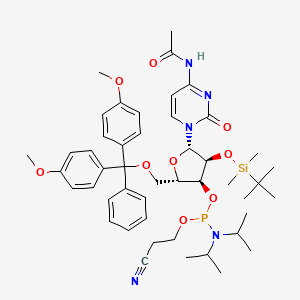

Ac-rC Phosphoramidite

Description

Propriétés

IUPAC Name |

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-ZYRNLWDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743122 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-88-6 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite), a crucial building block in the chemical synthesis of RNA.

Introduction

This compound is a chemically modified ribonucleoside essential for the solid-phase synthesis of oligonucleotides, particularly RNA and its analogues. Its unique combination of protecting groups, including the N-acetyl (Ac) group on the cytidine base, the 5'-dimethoxytrityl (DMT) group, and the 2'-tert-butyldimethylsilyl (TBDMS) group, enables the controlled and efficient stepwise addition of cytidine monomers during automated oligonucleotide synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in oligonucleotide synthesis, and its applications in research and drug development, with a focus on RNA interference (RNAi) therapeutics.

Chemical and Physical Properties

This compound is a white to off-white powder that is soluble in anhydrous acetonitrile, the primary solvent used in oligonucleotide synthesis. Its key structural features are the protecting groups that prevent unwanted side reactions during the synthesis cycle. The acetyl group protects the exocyclic amine of cytidine, the DMT group protects the 5'-hydroxyl group, and the TBDMS group protects the 2'-hydroxyl group of the ribose sugar.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C47H64N5O9PSi | [1] |

| Molecular Weight | 902.10 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Anhydrous Acetonitrile | [2] |

| Storage | -20°C to -80°C, protect from light and moisture | [3] |

Core Applications in Research and Drug Development

The primary application of this compound is in the synthesis of RNA oligonucleotides. This technology is fundamental to various research areas and is a cornerstone of nucleic acid-based drug development.

RNA Interference (RNAi) Therapeutics

RNAi is a natural biological process for gene silencing that can be harnessed for therapeutic purposes. Small interfering RNAs (siRNAs), which are short double-stranded RNA molecules, can be designed to target and degrade specific messenger RNA (mRNA), thereby preventing the translation of disease-causing proteins. This compound is a critical reagent for the chemical synthesis of these therapeutic siRNAs. The ability to incorporate modified nucleosides, facilitated by phosphoramidite chemistry, can enhance the stability, specificity, and delivery of siRNA drugs.

Research Applications

Custom-synthesized RNA oligonucleotides are indispensable tools in molecular biology for a wide range of applications, including:

-

Gene function studies: RNA probes for Northern blotting and in situ hybridization.

-

Structural biology: Synthesis of RNA molecules for X-ray crystallography and NMR studies.

-

RNA aptamer development: Selection of RNA molecules that bind to specific targets.

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides using this compound is performed on an automated solid-phase synthesizer. The process involves a repeated cycle of four key chemical reactions for each nucleotide addition.

The Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM).[4] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[5]

Step 2: Coupling The next phosphoramidite monomer, in this case, this compound, is activated by an activating agent like 5-(ethylthio)-1H-tetrazole (ETT) and delivered to the synthesis column.[4] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7]

Step 3: Capping To prevent the elongation of any unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.[5] This renders them unreactive in subsequent coupling steps.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8] This completes one cycle of nucleotide addition. The entire cycle is then repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The choice of deprotection method depends on the specific protecting groups used and the sensitivity of any modifications on the oligonucleotide.

Table 2: Common Deprotection Protocols for Oligonucleotides containing Ac-rC

| Protocol | Reagents | Conditions | Notes | Reference |

| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | Traditional method, may not be suitable for sensitive modifications. | [9] |

| AMA Deprotection | 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 65°C, 15 minutes | Faster than standard deprotection.[2] Requires Ac-dC to prevent base modification.[10] | [2][10] |

| UltraMILD Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature, 4 hours | Used for oligonucleotides with very sensitive modifications. Requires specific "UltraMILD" phosphoramidites. | [10] |

Following cleavage and deprotection, the crude oligonucleotide is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Quality Control

The quality of this compound is critical for the successful synthesis of high-quality oligonucleotides. Reputable suppliers perform rigorous quality control testing to ensure high purity and minimize levels of reactive impurities.[11]

Table 3: Key Quality Control Parameters for this compound

| Parameter | Analytical Method | Specification | Reference |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% | [1] |

| Identity | 31P Nuclear Magnetic Resonance (NMR) | Conforms to structure | [1] |

| Water Content | Karl Fischer Titration | ≤ 0.2% | [1] |

| Particulate Matter | Visual Inspection | Free from visible particles |

Conclusion

This compound is an indispensable reagent in the chemical synthesis of RNA. Its carefully designed protecting groups enable the efficient and high-fidelity assembly of RNA oligonucleotides, which are crucial for a wide range of applications in research and drug development. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for scientists and researchers working in the field of nucleic acid chemistry and therapeutics. The continued refinement of phosphoramidite chemistry and the development of novel protecting group strategies will undoubtedly lead to further advancements in the synthesis of complex and highly modified RNA molecules for future therapeutic and diagnostic applications.

References

- 1. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 5. atdbio.com [atdbio.com]

- 6. biotage.com [biotage.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Mechanism of Action of Ac-rC Phosphoramidite

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-rC phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). Its "mechanism of action" is defined by its role within the highly orchestrated, cyclic process of solid-phase phosphoramidite oligonucleotide synthesis. The core function of the N-acetyl (Ac) group on the cytidine base is to act as a temporary protecting group for the exocyclic amine (N4). This protection is essential to prevent unwanted side reactions during the formation of the phosphodiester backbone, thereby ensuring high fidelity and yield of the final RNA oligonucleotide. This guide details the chemistry of the this compound, its function in the automated synthesis cycle, and the specific protocols for the removal of the acetyl protecting group, which is a critical step in obtaining the final, functional RNA molecule.

Introduction to this compound

This compound is a chemically modified version of the ribonucleoside cytidine, engineered for use in automated solid-phase RNA synthesis.[1][2] The molecule has several key features, each serving a distinct purpose in the synthesis cycle:

-

Cytidine (rC): The core ribonucleoside.

-

N-Acetyl (Ac) Group: A protecting group attached to the exocyclic amine (N4) of the cytosine base. This is the primary feature defining "Ac-rC". Its role is to prevent the amine from reacting during the coupling step.[3][4]

-

5'-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl position. It prevents polymerization and allows for the stepwise, 3'-to-5' direction of synthesis.[4][5]

-

2'-tert-butyldimethylsilyl (TBDMS) Group: A protecting group on the 2'-hydroxyl of the ribose sugar, crucial for RNA synthesis to prevent branching and degradation.

-

3'-β-Cyanoethyl (CE) Phosphoramidite Group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

The strategic placement of these protecting groups allows for a controlled, stepwise assembly of the RNA molecule on a solid support.[6]

Table 1: Physicochemical Properties of a Typical this compound

| Property | Value | Source(s) |

| Chemical Name | 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite | [1][7] |

| Molecular Formula | C47H64N5O9PSi | [7] |

| Molecular Weight | 902.10 g/mol | [7] |

| CAS Number | 121058-88-6 | [1][7] |

| Purity (Typical) | >98% | [7] |

| Appearance | White to off-white powder | N/A |

| Solubility | Acetonitrile, Dichloromethane | N/A |

Core Mechanism: The Phosphoramidite Synthesis Cycle

The mechanism of action of this compound unfolds during the automated solid-phase synthesis of RNA.[8] The process is a cycle of four distinct chemical reactions that are repeated for each nucleotide added to the growing chain.[9]

-

Step 1: Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is typically achieved by treating the support with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[5][6] This step exposes the 5'-hydroxyl group, making it available for the coupling reaction.

-

Step 2: Coupling (Activation): The this compound is activated by a weak acid, such as 1H-tetrazole or a derivative. This activation protonates the diisopropylamino group of the phosphoramidite, turning it into a good leaving group.[5] The activated this compound is then delivered to the solid support, where the free 5'-hydroxyl group of the growing chain attacks the phosphorus atom, forming a phosphite triester linkage. During this crucial step, the N-acetyl group on the cytosine base remains intact, preventing the N4-amine from engaging in side reactions that would terminate or branch the chain.[5]

-

Step 3: Capping: The coupling reaction is highly efficient but not perfect. To prevent any unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in a deletion mutation), they are permanently blocked or "capped."[6] This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester, which mirrors the natural phosphodiester backbone of RNA.[9] This is commonly achieved using a solution of iodine in a water/pyridine or water/acetonitrile mixture.[5]

Once oxidation is complete, the cycle can begin again with the detritylation of the newly added nucleotide, repeating until the desired RNA sequence is fully assembled.

The four-step automated phosphoramidite synthesis cycle.

Deprotection: The Final Action

After the oligonucleotide chain is fully synthesized, the final product is a protected RNA molecule attached to the solid support. The final "action" related to the this compound is the removal of the N-acetyl protecting group during the cleavage and deprotection phase.[6] This step is critical, as all protecting groups must be removed to yield a functional biological molecule.

The deprotection process involves two main stages:

-

Cleavage from Support: The oligonucleotide is first cleaved from the solid support.

-

Base and Phosphate Deprotection: The protecting groups on the nucleobases (including acetyl on cytosine) and the cyanoethyl groups on the phosphate backbone are removed.

The choice of reagent for this step is crucial, especially when the RNA sequence contains other sensitive modifications. The acetyl group is base-labile and is typically removed by ammonolysis.[3][4]

Table 2: Comparison of Deprotection Protocols for N-Acetyl Group Removal

| Protocol | Reagent(s) | Typical Conditions | Application Notes |

| Standard | Concentrated Ammonium Hydroxide (NH₄OH) | 55°C for 8-12 hours | Standard procedure for robust oligonucleotides. |

| Fast / AMA | 1:1 mixture of Ammonium Hydroxide & Aqueous Methylamine (AMA) | Room Temp for 10-15 min | Significantly reduces deprotection time. Used for "UltraMILD" monomers. |

| Mild | 50 mM Potassium Carbonate (K₂CO₃) in Methanol | Room Temp for 24 hours | Used for highly base-sensitive oligonucleotides to prevent degradation. |

The use of Ac-rC, which is more labile than the traditional benzoyl-protected cytidine (Bz-rC), is advantageous as it allows for faster or milder deprotection conditions, which is beneficial for the synthesis of long RNA strands or those containing sensitive labels.[10]

Post-synthesis cleavage and deprotection workflow.

Experimental Protocols

Protocol 1: General Automated Synthesis Cycle (Single Coupling)

-

Objective: To add one Ac-rC nucleotide to a growing RNA chain on a solid support.

-

Methodology:

-

Detritylation: Flow 3% trichloroacetic acid (TCA) in dichloromethane through the synthesis column for 60-90 seconds to remove the 5'-DMT group. Wash with acetonitrile.

-

Coupling: Deliver a solution of this compound (0.1 M in acetonitrile) and an activator (0.45 M 1H-tetrazole in acetonitrile) simultaneously to the column. Allow the reaction to proceed for 3-5 minutes.

-

Capping: Flow a 1:1 mixture of Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (16% 1-methylimidazole/THF) through the column for 30 seconds. Wash with acetonitrile.

-

Oxidation: Flow a solution of 0.02 M iodine in THF/water/pyridine through the column for 30-60 seconds to oxidize the phosphite triester to a phosphate triester. Wash with acetonitrile to prepare for the next cycle.

-

Protocol 2: Fast Deprotection using AMA

-

Objective: To cleave the RNA from the support and remove all protecting groups rapidly.

-

Methodology:

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Seal the vial tightly and agitate at room temperature for 10-15 minutes.

-

Following incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

-

Dry the sample in a vacuum concentrator before purification.

-

Applications in Drug Development and Research

The ability to synthesize high-fidelity, custom RNA sequences using reagents like this compound is fundamental to modern molecular biology and drug development.

-

RNA Therapeutics: Ac-rC is used in the synthesis of therapeutic oligonucleotides such as small interfering RNAs (siRNAs), antisense oligonucleotides, and RNA aptamers. These molecules can modulate gene expression and are at the forefront of treating genetic and acquired diseases.

-

Diagnostics: Custom RNA probes and primers synthesized with these methods are essential components of diagnostic assays, including RT-PCR and next-generation sequencing, for the detection of pathogens and genetic biomarkers.

-

Functional Genomics: Researchers use synthetic RNA to study gene function, RNA structure, and the complex roles of non-coding RNAs in cellular processes.

From chemical reagent to biological applications.

Conclusion

The mechanism of action of this compound is integral to its function as a monomer in the automated chemical synthesis of RNA. The N-acetyl protecting group provides essential stability and selectivity during the iterative coupling process. Furthermore, its lability under basic conditions allows for efficient and often milder deprotection protocols compared to other protecting groups, preserving the integrity of the final RNA product. This combination of reactivity and controlled deprotection makes this compound a cornerstone reagent for the production of high-quality RNA for a wide array of cutting-edge applications in research, diagnostics, and therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. bachem.com [bachem.com]

- 9. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 10. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of the Acetyl Protecting Group in rC Phosphoramidite for RNA Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase RNA synthesis, the selection of appropriate protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. For the cytidine (rC) phosphoramidite, the acetyl (Ac) group has emerged as a superior choice for the protection of its exocyclic amine. This guide provides a comprehensive overview of the function of the acetyl protecting group in rC phosphoramidite, detailing its advantages, relevant experimental protocols, and a quantitative comparison with other protecting groups.

Core Function and Advantages of the Acetyl Protecting Group

The primary function of the acetyl group on the N4 position of cytidine is to prevent unwanted side reactions at this nucleophilic site during the phosphoramidite coupling cycles of RNA synthesis.[1] Its lability under specific conditions, however, is what sets it apart from more traditional protecting groups like benzoyl (Bz).

The key advantages of using an acetyl-protected rC phosphoramidite include:

-

Rapid and Mild Deprotection: The acetyl group is significantly more labile than the benzoyl group, allowing for faster and milder deprotection conditions. This is particularly crucial for the synthesis of RNA oligonucleotides that contain sensitive or modified bases which might be degraded under harsh deprotection protocols.[2]

-

Prevention of Transamination: A significant drawback of using benzoyl-protected cytidine (Bz-rC) is the potential for a transamination side reaction when using amine-based deprotection reagents like aqueous methylamine/ammonium hydroxide (AMA). This results in the conversion of cytidine to N4-methylcytidine, an undesired modification. The use of acetyl-protected cytidine (Ac-rC) effectively eliminates this side reaction.[3]

-

Compatibility with "UltraFAST" Deprotection Protocols: The lability of the acetyl group makes it fully compatible with rapid deprotection protocols, such as those using AMA at elevated temperatures, which can reduce deprotection times to as little as 10-15 minutes.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the performance of acetyl-protected cytidine with other protecting groups.

| Protecting Group | Deprotection Conditions | Deprotection Time | Transamination Side Reaction | Reference |

| Acetyl (Ac) | AMA (1:1 NH₄OH/40% aq. MeNH₂) at 65°C | 10 minutes | Not observed | [3] |

| Acetyl (Ac) | AMA (1:1 NH₄OH/40% aq. MeNH₂) at room temp. | 2 hours | Not observed | [5] |

| Benzoyl (Bz) | AMA (1:1 NH₄OH/40% aq. MeNH₂) | Not recommended | ~5% | [3] |

| Acetyl (Ac) | 0.05 M K₂CO₃ in Methanol | 4 hours (with phenoxyacetic anhydride capping) | Not applicable | [6] |

| Parameter | Value | Notes | Reference |

| Coupling Efficiency (Ac-rC) | >99% | In reverse 5' to 3' synthesis. | [7][8] |

| Purity of Ac-rC Phosphoramidite | >98% (HPLC), >99% (³¹P NMR) | For reverse 5' to 3' synthesis. | [7][8] |

Experimental Protocols

I. Solid-Phase RNA Synthesis using this compound

This protocol outlines the key steps for the automated solid-phase synthesis of an RNA oligonucleotide using this compound on a standard DNA/RNA synthesizer.

1. Preparation of Reagents:

-

Phosphoramidites: Dissolve this compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU) in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Capping Reagents:

-

Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repetitive cycles of the following four steps for each nucleotide addition.

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking reagent. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for RNA phosphoramidites is 6 minutes.[9]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing reagent.

These four steps are repeated for each monomer in the desired RNA sequence.

II. Cleavage and Deprotection Protocol using AMA

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the base and phosphate protecting groups.

1. Reagent Preparation:

-

AMA Solution: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh and keep it on ice.[4]

2. Cleavage and Base Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

-

Add 1 mL of the freshly prepared AMA solution to the vial.

-

Seal the vial tightly and incubate at 65°C for 15 minutes.[4]

-

Cool the vial on ice for 10 minutes.[4]

-

Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

3. Removal of 2'-O-Silyl Protecting Groups:

-

The removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) groups is a separate step. A common reagent for this is Triethylamine trihydrofluoride (TEA·3HF).

-

Evaporate the AMA solution to dryness.

-

Resuspend the pellet in anhydrous DMSO.

-

Add TEA·3HF and heat at 65°C for 2.5 hours.[6]

4. Quenching and Purification:

-

Quench the desilylation reaction with an appropriate quenching buffer.

-

The crude oligonucleotide can then be purified using methods such as HPLC or solid-phase extraction (e.g., Glen-Pak RNA cartridges).[3]

Visualizations

Caption: Experimental workflow for RNA synthesis and deprotection.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. glenresearch.com [glenresearch.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Deprotection and Purification of Oligonucleotides [bio-protocol.org]

- 6. glenresearch.com [glenresearch.com]

- 7. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3′-end | TREA [trea.com]

- 9. glenresearch.com [glenresearch.com]

Ac-rC Phosphoramidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-acetyl-cytidine-phosphoramidite (Ac-rC phosphoramidite), a crucial reagent in the chemical synthesis of RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase RNA synthesis, and comprehensive experimental protocols.

Core Properties of this compound

This compound is a protected ribonucleoside building block essential for the automated synthesis of RNA. The acetyl (Ac) group on the exocyclic amine of cytidine and the dimethoxytrityl (DMT) and silyl protecting groups on the ribose sugar prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 121058-88-6 | [][2] |

| Molecular Formula | C47H64N5O9PSi | [][2] |

| Molecular Weight | 902.10 g/mol | [][2] |

| Typical Purity | ≥98.0% (HPLC and 31P NMR) | [][2] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protected from light and moisture | [] |

| Solubility | Soluble in anhydrous acetonitrile |

The Central Role in RNA Synthesis

This compound is a fundamental component in the phosphoramidite method, the gold-standard for the chemical synthesis of RNA. This process involves a four-step cycle that is repeated for each nucleotide added to the growing oligonucleotide chain, which is assembled on a solid support. The use of this compound allows for the precise incorporation of cytidine ribonucleosides into the desired RNA sequence.

The acetyl protecting group on the cytidine base is advantageous as it can be removed under relatively mild basic conditions, which helps to preserve the integrity of the synthesized RNA molecule. This is particularly important for the synthesis of long RNA strands or those containing other sensitive modifications.

Beyond the synthesis of standard RNA sequences, this compound is also utilized in the production of modified RNA analogues, such as those with phosphorodithioate (PS2-RNA) linkages, which are of interest in therapeutic applications due to their increased nuclease resistance.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in automated solid-phase RNA synthesis.

Preparation of Reagents

-

This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh for optimal performance.

-

Activator Solution: A 0.25 M to 0.5 M solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile is commonly used.

-

Capping Solutions: Capping A typically consists of acetic anhydride in tetrahydrofuran (THF)/lutidine, and Capping B is N-methylimidazole in THF.

-

Oxidizing Solution: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to a more stable phosphate triester.

Automated Solid-Phase RNA Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical cycle for the addition of one Ac-rC nucleotide to the growing RNA chain attached to a solid support.

| Step | Reagent/Solvent | Typical Duration | Purpose |

| 1. Deblocking (Detritylation) | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-90 seconds | Removes the 5'-DMT protecting group, exposing a free hydroxyl group for the next coupling reaction. |

| 2. Coupling | 0.1 M this compound and Activator Solution | 5-10 minutes | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. |

| 3. Capping | Capping A and Capping B solutions | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| 4. Oxidation | Iodine solution | 30-60 seconds | Oxidizes the newly formed phosphite triester linkage to a stable phosphate triester. |

Following the oxidation step, a washing step with acetonitrile is performed to remove residual reagents before initiating the next cycle. This four-step process is repeated until the desired RNA sequence is assembled.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and methylamine (AMA) at 65°C for 10-20 minutes. This step cleaves the oligonucleotide from the support and removes the acetyl protecting group from the cytidine bases and the cyanoethyl groups from the phosphate backbone.

-

2'-Hydroxyl Deprotection: The silyl protecting groups (e.g., TBDMS) on the 2'-hydroxyls are removed by treatment with a fluoride reagent, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), at 65°C for approximately 2.5 hours.

Purification

The crude RNA oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method for obtaining high-purity RNA. Both ion-exchange and reverse-phase HPLC can be effective.

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its use to synthesize RNA molecules, which can then be used in a variety of research applications to study and modulate signaling pathways. For example, synthetic RNA can be used as antisense oligonucleotides or small interfering RNAs (siRNAs) to downregulate the expression of specific genes involved in a signaling cascade.

The logical relationship of this compound to the study of biological systems is hierarchical:

References

Technical Guide: Ac-rC Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as Ac-rC phosphoramidite. It is a crucial building block in the chemical synthesis of modified ribonucleic acids (RNA), particularly those containing phosphorodithioate (PS2) linkages. These modifications are of significant interest in the development of therapeutic oligonucleotides, such as antisense and small interfering RNA (siRNA), due to their enhanced nuclease resistance and potential for improved biological activity.

Core Properties of this compound

This compound is a chemically modified cytidine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The key chemical features that enable its function are the 5'-dimethoxytrityl (DMT) group for selective deprotection, the 2'-tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl, the N-acetyl group protecting the exocyclic amine of cytosine, and the 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 902.10 g/mol | [1][2][3][4] |

| Alternate Molecular Weight | 902.11 g/mol | [5] |

| Molecular Formula | C₄₇H₆₄N₅O₉PSi | [1][2] |

| CAS Number | 121058-88-6 | [1][2][3][4] |

| Purity (Typical) | ≥98.0% | [4] |

Application in Phosphorodithioate (PS2) RNA Synthesis

This compound is a key reagent for introducing phosphorodithioate (PS2) linkages into RNA sequences. In a PS2 linkage, both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur atoms. This modification renders the internucleotide linkage resistant to degradation by nucleases, a critical feature for in vivo applications of RNA-based therapeutics. The resulting PS2-RNA has been investigated for its potential in gene silencing applications, where it can be incorporated into siRNA duplexes to enhance their stability and therapeutic efficacy.[2][6]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodithioate-Modified Oligonucleotides

The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides containing phosphorodithioate linkages using this compound on an automated DNA/RNA synthesizer. This protocol is based on the standard phosphoramidite chemistry cycle.

Materials and Reagents:

-

This compound and other required RNA phosphoramidites (e.g., for A, G, U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine

-

Capping solution B: 16% 1-Methylimidazole in THF

-

Sulfurizing reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or Phenylacetyl disulfide (PADS) in a suitable solvent

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide/ethanol mixture (e.g., 3:1 v/v)

-

2'-Deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or a similar fluoride-based reagent.

Methodology:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.

-

Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.

-

Sulfurization: The newly formed phosphite triester is converted to a phosphorodithioate triester by treatment with the sulfurizing reagent. This step is crucial for introducing the PS2 modification.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

-

Iteration: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (including the acetyl group on cytosine).

-

2'-Hydroxyl Deprotection: The 2'-TBDMS protecting groups are removed by treatment with the 2'-deprotection solution.

-

Purification: The final phosphorodithioate-modified RNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Logical Workflow: Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis for incorporating a phosphorodithioate linkage.

Caption: Solid-phase synthesis cycle for phosphorodithioate RNA.

Signaling Pathway: Gene Silencing by PS2-Modified siRNA

Oligonucleotides synthesized using this compound can be incorporated into siRNA duplexes to target specific messenger RNA (mRNA) for degradation, a process known as RNA interference (RNAi). The phosphorodithioate modifications enhance the stability of the siRNA, making it more effective as a therapeutic agent.

Caption: RNA interference (RNAi) pathway utilizing PS2-siRNA.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Ac-rC Phosphoramidite in Acetonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, the successful synthesis of oligonucleotides hinges on the precise preparation of phosphoramidite solutions. This guide provides an in-depth look at the solubility of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite) in acetonitrile, a critical step in RNA synthesis. While specific quantitative solubility limits are not broadly published, this document outlines standard practices, influencing factors, and detailed protocols to ensure successful dissolution and use.

Understanding this compound Solubility

This compound, like most nucleoside phosphoramidites, is generally soluble in anhydrous acetonitrile, the standard diluent for oligonucleotide synthesis.[1] The typical concentration used in automated synthesizers ranges from 0.05 M to 0.1 M, with 0.1 M being a widely recommended concentration.[1][2] This indicates that the solubility of this compound in acetonitrile is at least sufficient to achieve these concentrations for routine synthesis.

However, issues such as precipitation can arise, particularly with phosphoramidites that are more lipophilic or when the solvent conditions are not optimal.[1][3] The key to successful dissolution lies in the stringent control of environmental conditions, primarily the exclusion of water.

Key Factors Influencing Solubility and Stability:

-

Water Content: The presence of water is detrimental to phosphoramidite solutions, leading to hydrolysis and degradation of the phosphoramidite.[4][5] It is imperative to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.[1]

-

Solvent Composition: While 100% anhydrous acetonitrile is standard, some phosphoramidites may exhibit limited solubility and can be prone to precipitation.[3] In such cases, alternative solvent systems may be required. For particularly lipophilic amidites, dichloromethane may be necessary.[1]

-

Temperature: While not explicitly quantified in the provided search results, temperature can influence solubility. It is standard practice to store phosphoramidite solutions at -20°C to maintain stability.[6]

-

Purity of Phosphoramidite: The presence of impurities can potentially affect the solubility and performance of the phosphoramidite in synthesis.

Recommended Solution Preparation and Handling

To ensure the successful preparation and use of this compound solutions, the following protocols and data should be considered.

Quantitative Data for Solution Preparation

The following table summarizes the recommended parameters for preparing this compound solutions for oligonucleotide synthesis.

| Parameter | Recommended Value | Notes |

| Solvent | Anhydrous Acetonitrile | Water content < 30 ppm, preferably < 10 ppm.[1] |

| Concentration | 0.05 M - 0.1 M | 0.1 M is recommended for optimal performance in synthesis.[1][2] |

| Molecular Weight of this compound | 902.1 g/mol | Used for calculating mass required for a desired molarity.[7] |

| Drying Agent | 3Å or 4Å Molecular Sieves | Added to the prepared solution to maintain anhydrous conditions.[1][2] |

| Storage | -20°C under an inert atmosphere | For long-term stability.[6] |

Experimental Protocols

Protocol for Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol outlines the steps for preparing a standard 0.1 M solution of this compound for use in oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous acetonitrile (< 30 ppm water)

-

Anhydrous solvent transfer equipment

-

Appropriate glass vial with a septum-sealed cap

-

Activated 3Å or 4Å molecular sieves

Procedure:

-

Preparation of the Vial: Ensure the vial and cap are thoroughly dried to remove any residual moisture.

-

Weighing the Phosphoramidite: In a controlled, low-humidity environment, accurately weigh the required amount of this compound into the vial. For a 10 mL solution of 0.1 M this compound (MW = 902.1 g/mol ), 0.9021 g would be required.

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the calculated volume of anhydrous acetonitrile to the vial using a dry syringe or cannula.

-

Dissolution: Gently swirl or vortex the vial to dissolve the phosphoramidite completely. Sonication can be used if necessary to aid dissolution.

-

Drying: Add a layer of activated molecular sieves to the bottom of the vial.[1][2]

-

Equilibration: Seal the vial tightly and allow it to stand for at least 12-24 hours before use to ensure the solvent is thoroughly dried by the molecular sieves.[1][2]

-

Storage: Store the prepared solution at -20°C under an inert atmosphere.

Protocol for Addressing Phosphoramidite Precipitation

Should precipitation be observed in a 100% anhydrous acetonitrile solution, the following modified solvent systems can be considered.

Alternative Solvent Systems:

-

Acetonitrile and Dichloromethane: A 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane can be used to improve the solubility of less soluble phosphoramidites.[3]

-

Acetonitrile with DMF: The addition of 10% N,N-Dimethylformamide (DMF) to anhydrous acetonitrile can also enhance solubility.[3]

The preparation protocol remains the same, with the substitution of the recommended solvent mixture for pure acetonitrile.

Visualizing the Workflow

The following diagrams illustrate the key workflows for preparing and handling this compound solutions.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.indiamart.com [m.indiamart.com]

The Cornerstone of Synthetic DNA and RNA: A Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of phosphoramidite chemistry, the gold-standard method for the chemical synthesis of oligonucleotides. This robust and highly efficient chemistry forms the bedrock of numerous applications in molecular biology, genetic diagnostics, and the development of therapeutic oligonucleotides. We will explore the core chemical reactions, the critical role of protecting groups, the intricacies of the synthesis cycle, and the factors governing the efficiency and fidelity of oligonucleotide assembly.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is a stepwise process for synthesizing oligonucleotides on a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, which is the opposite of the biological synthesis of DNA and RNA.[1][2] The process relies on a series of four chemical reactions that are repeated in a cycle for each nucleotide added to the growing chain. The key to the success of this chemistry lies in the use of phosphoramidite monomers, which are nucleosides with a reactive phosphoramidite group at the 3'-hydroxyl position and a temporary protecting group on the 5'-hydroxyl group.

The Phosphoramidite Monomer: The Building Block of Synthesis

A phosphoramidite monomer is a chemically modified nucleoside designed for stability during storage and controlled reactivity during synthesis. Its key features include:

-

A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group that prevents unwanted polymerization during the synthesis of the monomer and the coupling reaction.[3][4]

-

A 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, which is the reactive functional group that forms the internucleotide linkage. This group typically consists of a phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group.[]

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions during the synthesis cycle. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[4] Thymine does not require protection for its exocyclic amine.[4][6]

-

Phosphate Protecting Group: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[4]

The Solid Support: The Anchor for Synthesis

Solid-phase synthesis is a crucial aspect of phosphoramidite chemistry, allowing for the easy removal of excess reagents and byproducts by simple washing steps.[] The most common solid support is controlled pore glass (CPG), which provides a stable and inert surface for the sequential addition of nucleotides.[7] The first nucleoside of the sequence is attached to the CPG via a linker molecule.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four key steps in each cycle are: deblocking (detritylation), coupling, capping, and oxidation.[6]

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleotide added to the chain). This is achieved by treating the support with a weak acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3][7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is now ready to react with the next phosphoramidite monomer. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.[3][7]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by an activator, typically a weak acid such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[7] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, forming a phosphite triester linkage.[] This reaction is very rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite must be permanently blocked. This is achieved in the capping step by acetylation.[7] A mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI), is used to acetylate the unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.[7][8]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[7] This is typically done using a solution of iodine in the presence of water and a weak base like pyridine.[7] The resulting phosphotriester backbone is now stable for the subsequent detritylation step of the next cycle.

This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final DMT group is typically removed (DMT-off synthesis), although it can be left on for purification purposes (DMT-on synthesis). The oligonucleotide is then cleaved from the solid support and all the protecting groups are removed.

-

Cleavage from the Solid Support: The linker attaching the oligonucleotide to the CPG is typically an ester linkage, which is cleaved by treatment with concentrated aqueous ammonia.[9]

-

Removal of Phosphate Protecting Groups: The β-cyanoethyl groups on the phosphate backbone are removed by β-elimination in the presence of the aqueous ammonia used for cleavage.

-

Removal of Base Protecting Groups: The benzoyl and isobutyryl groups on the exocyclic amines of the nucleobases are also removed by hydrolysis in hot, concentrated aqueous ammonia.[7][9]

After deprotection, the crude oligonucleotide is purified to remove truncated sequences and other impurities.

Data Presentation: Quantitative Aspects of Phosphoramidite Chemistry

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide.

Table 1: Reagents and Typical Conditions in the Phosphoramidite Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Solvent | Typical Reaction Time |

| Deblocking (Detritylation) | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | 60 - 180 seconds |

| Coupling | Phosphoramidite Monomer | 0.1 M | Anhydrous Acetonitrile | 30 seconds (standard) to 15 minutes (modified) |

| Activator (e.g., 1H-Tetrazole, ETT) | 0.25 - 0.5 M | Anhydrous Acetonitrile | Concurrent with coupling | |

| Capping | Acetic Anhydride (Cap A) | 10% (v/v) | Tetrahydrofuran (THF) | 30 - 60 seconds |

| N-Methylimidazole (Cap B) | 10% (v/v) | Tetrahydrofuran (THF) | Concurrent with capping | |

| Oxidation | Iodine | 0.02 - 0.1 M | THF/Water/Pyridine | 30 - 60 seconds |

Table 2: Impact of Stepwise Coupling Efficiency on the Final Yield of Full-Length Oligonucleotide

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 66.8% | 81.8% | 90.5% |

| 50-mer | 36.4% | 60.5% | 77.9% |

| 100-mer | 13.3% | 36.6% | 60.6% |

| 150-mer | 4.8% | 22.1% | 47.1% |

Data in this table represents theoretical yields calculated as (Coupling Efficiency)^(Number of Couplings).

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Specific parameters may need to be optimized based on the synthesizer, scale, and the specific sequence being synthesized.

Protocol for a Single Synthesis Cycle

Materials:

-

Controlled Pore Glass (CPG) with the initial nucleoside attached

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Wash Solvent: Anhydrous Acetonitrile

-

Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile

-

Activator Solution: 0.45 M 1H-Tetrazole in anhydrous acetonitrile

-

Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v)

-

Capping Solution B: 10% N-Methylimidazole in THF

-

Oxidizing Solution: 0.1 M Iodine in THF/Water/Pyridine

Procedure:

-

Deblocking (Detritylation):

-

Wash the CPG support with anhydrous acetonitrile.

-

Deliver the deblocking solution to the synthesis column and allow it to react for 120 seconds.

-

Wash the CPG support thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.

-

-

Coupling:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for 45 seconds.

-

Wash the CPG support with anhydrous acetonitrile.

-

-

Capping:

-

Deliver an equal volume of Capping Solution A and Capping Solution B to the synthesis column.

-

Allow the capping reaction to proceed for 30 seconds.

-

Wash the CPG support with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation reaction to proceed for 30 seconds.

-

Wash the CPG support thoroughly with anhydrous acetonitrile to remove residual water and iodine.

-

-

Repeat steps 1-4 for each subsequent nucleotide in the sequence.

Protocol for Cleavage and Deprotection

Materials:

-

Concentrated Ammonium Hydroxide (28-30%)

-

Heating block or oven set to 55°C

Procedure:

-

Cleavage from CPG:

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Add 1 mL of concentrated ammonium hydroxide to the vial.

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial, leaving the CPG behind.

-

-

Deprotection:

-

Seal the vial containing the oligonucleotide in ammonium hydroxide.

-

Heat the vial at 55°C for 8-12 hours to remove the base and phosphate protecting groups.

-

After cooling, evaporate the ammonium hydroxide to obtain the deprotected oligonucleotide.

-

Visualizations of Key Processes

The Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Logical Flow of Coupling Efficiency's Impact

Caption: The logical relationship between coupling efficiency and the final product characteristics.

Conclusion

Phosphoramidite chemistry remains the cornerstone of automated DNA and RNA synthesis, enabling the routine production of high-quality oligonucleotides for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of the fundamental principles, the intricacies of the synthesis cycle, and the factors influencing its efficiency is paramount for any professional working in the field of nucleic acid chemistry and drug development. By adhering to optimized protocols and maintaining stringent quality control, this powerful chemical methodology will continue to drive innovation in the life sciences.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biotage.com [biotage.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. atdbio.com [atdbio.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

An In-depth Technical Guide to the Core Building Blocks of RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis of RNA: The Phosphoramidite Approach

Chemical synthesis is the method of choice for producing short, highly pure RNA oligonucleotides, typically up to 100 nucleotides in length.[1] The process is most commonly performed using solid-phase phosphoramidite chemistry, which allows for the stepwise addition of nucleotide building blocks in a 3' to 5' direction.[2][3]

Core Building Blocks: Ribonucleoside Phosphoramidites

The fundamental building blocks for chemical RNA synthesis are ribonucleoside phosphoramidites. These are chemically modified nucleosides (adenosine, guanosine, cytosine, and uridine) designed to be reactive under specific conditions while remaining stable during storage and other stages of the synthesis cycle. The general structure of a ribonucleoside phosphoramidite features several key protecting groups that are essential for directing the synthesis process and preventing unwanted side reactions.[4][5]

Key Structural Features:

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by an acid-labile group, most commonly the dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.[6]

-

2'-Hydroxyl Protecting Group: The presence of the 2'-hydroxyl group in ribose is the primary chemical difference from deoxyribose and presents a significant challenge in RNA synthesis. It must be protected throughout the synthesis to prevent side reactions and chain cleavage.[7][8] Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[7][9] The choice of the 2'-hydroxyl protecting group is critical as it can influence the coupling efficiency due to steric hindrance.[10]

-

Phosphoramidite Group: Located at the 3'-hydroxyl position, this group consists of a phosphite triester. The most common phosphoramidite chemistry uses a β-cyanoethyl group to protect the phosphate and a diisopropylamino group that is activated for coupling.[11]

-

Nucleobase Protecting Groups: The exocyclic amines of adenosine, guanosine, and cytosine are protected with base-labile groups such as benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac) to prevent side reactions during the synthesis cycle.[4][5]

The Solid-Phase Synthesis Cycle

The automated solid-phase synthesis of RNA using phosphoramidites follows a four-step cycle for each nucleotide addition.[12][13]

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.[6]

-

Coupling: The next phosphoramidite building block, activated by a reagent such as tetrazole or a derivative, is added to the growing chain. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[13]

-

Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[14]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically iodine in the presence of water and pyridine.[14]

This cycle is repeated until the desired RNA sequence is assembled.

Figure 1. Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.

Quantitative Data: Coupling Efficiencies

The efficiency of the coupling step is critical for the overall yield of the final RNA product, especially for longer oligonucleotides. Even a small decrease in coupling efficiency per step results in a significant reduction in the final yield of the full-length product.[15]

| 2'-OH Protecting Group | Activator | Average Coupling Efficiency (%) | Reference |

| TBDMS | 5-Benzylthio-1H-tetrazole (0.25M) | 96 | [16] |

| TBDMS | 1H-tetrazole | >90 | [16] |

| TBDMS | Standard Phosphoramidite Chemistry | >98 | [] |

| TOM | ETT (0.25M) | Not specified, but recommended for long RNA | [10] |

| Convertible Nucleosides | Standard Phosphoramidite Chemistry | ~97 | [] |

Note: Coupling efficiencies can be influenced by various factors including the specific nucleoside, the solid support, the synthesizer, and the purity of reagents.[15]

Experimental Protocol: Solid-Phase RNA Synthesis using 2'-O-TBDMS Phosphoramidites

This protocol provides a general outline for automated solid-phase RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific RNA sequence.

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous acetonitrile

-

5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites for A, C, G, and U (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

Procedure:

-

Synthesizer Setup:

-

Install the appropriate solid support column on the synthesizer.

-

Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.

-

Prime all lines to ensure proper reagent delivery.

-

-

Synthesis Program:

-

Enter the desired RNA sequence into the synthesizer's software.

-

Select the appropriate synthesis protocol for 2'-O-TBDMS RNA chemistry. A typical cycle for a 1 µmol scale synthesis is as follows:

-

| Step | Reagent | Wait Time |

| Deblocking | 3% TCA in DCM | 60 seconds |

| Wash | Acetonitrile | 45 seconds |

| Coupling | Phosphoramidite + Activator | 6 minutes |

| Wash | Acetonitrile | 45 seconds |

| Capping | Cap A + Cap B | 30 seconds |

| Wash | Acetonitrile | 45 seconds |

| Oxidation | Iodine solution | 60 seconds |

| Wash | Acetonitrile | 45 seconds |

-

Post-Synthesis Cleavage and Deprotection:

-

After the synthesis is complete, the solid support is treated with a mixture of aqueous ammonia and ethanol to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

The 2'-O-TBDMS groups are then removed using a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

-

-

Purification:

-

The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.[18]

-

Enzymatic Synthesis of RNA: In Vitro Transcription

Enzymatic synthesis, primarily through in vitro transcription (IVT), is the preferred method for producing large quantities of long RNA molecules, including messenger RNA (mRNA) for vaccines and therapeutics.[][20] This method utilizes an RNA polymerase to transcribe an RNA molecule from a DNA template.

Core Building Blocks: Ribonucleoside Triphosphates (NTPs)

The building blocks for enzymatic RNA synthesis are the four standard ribonucleoside triphosphates (NTPs): adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).[21] These are the same building blocks used by cells for transcription.

Modified NTPs for Therapeutic Applications

For therapeutic applications, particularly for mRNA, modified NTPs are often incorporated to enhance stability and reduce the innate immune response.[15][22]

-

Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ): These isomers of uridine are commonly used to replace UTP. Their incorporation into mRNA can reduce recognition by pattern recognition receptors like Toll-like receptors (TLRs), thereby dampening the innate immune response.[22] m1Ψ has been shown to be incorporated with higher fidelity than ψ.[23]

-

5-methylcytidine (m5C): This modification can also contribute to reduced immunogenicity and enhanced stability.[15]

-

2'-O-methylated NTPs: These modifications can increase the nuclease resistance of the resulting RNA.

The In Vitro Transcription Workflow

The in vitro transcription process involves several key components and steps.[8][21]

Key Components:

-

DNA Template: A linear DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7, SP6, or T3) followed by the sequence of the desired RNA.[21]

-

RNA Polymerase: A highly specific DNA-dependent RNA polymerase, with T7 RNA polymerase being the most commonly used.[24]

-

NTPs: A mixture of ATP, CTP, GTP, and UTP, and any desired modified NTPs.

-

Transcription Buffer: Provides the optimal pH, ionic strength, and cofactors (e.g., magnesium ions) for the RNA polymerase.[21]

-

Cap Analog (for mRNA): To produce functional mRNA, a 5' cap structure is required. This can be added co-transcriptionally using a cap analog like CleanCap® reagent or post-transcriptionally using capping enzymes.[25]

Steps:

-

Template Preparation: A plasmid containing the gene of interest downstream of a T7 promoter is linearized.

-

Transcription Reaction: The linearized DNA template, RNA polymerase, NTPs, and a cap analog are incubated in the transcription buffer.

-

DNase Treatment: The DNA template is removed by treatment with DNase I.

-

Purification: The synthesized RNA is purified to remove enzymes, unincorporated NTPs, and other reaction components.

Figure 2. Workflow for in vitro transcription of mRNA.

Quantitative Data: In Vitro Transcription Yield and Fidelity

The yield and fidelity of in vitro transcription can be influenced by the specific RNA polymerase, the incorporation of modified nucleotides, and the reaction conditions.

| RNA Polymerase | Modified Nucleotide | Total Error Rate (errors/base) | Relative Yield (vs. unmodified) | Reference |

| T7 RNAP | Unmodified | 6.0 ± 1.1 x 10⁻⁵ | 1.00 | [23] |

| T7 RNAP | ψ (Pseudouridine) | 1.9 ± 0.4 x 10⁻⁴ | - | [23] |

| T7 RNAP | m1ψ (N1-methylpseudouridine) | 9.9 ± 3.0 x 10⁻⁵ | - | [23] |

| SP6 RNAP | Unmodified | 1.3 ± 0 x 10⁻⁴ | - | [23] |

| SP6 RNAP | ψ (Pseudouridine) | 3.3 ± 0.2 x 10⁻⁴ | - | [23] |

| SP6 RNAP | m1ψ (N1-methylpseudouridine) | 2.5 ± 0 x 10⁻⁴ | - | [23] |

| T7 RNAP (P266L mutant) | m6A (N6-methyladenosine) | Not specified | 0.39 | [5] |

Note: Error rates can be influenced by the sequencing methodology used for analysis. Yields are highly dependent on the specific template and reaction optimization.

Experimental Protocol: In Vitro Transcription of mRNA using T7 RNA Polymerase and CleanCap® Reagent AG

This protocol is adapted for the synthesis of capped mRNA using the HiScribe™ T7 High Yield RNA Synthesis Kit and CleanCap® Reagent AG.

Materials:

-

HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040)

-

CleanCap® Reagent AG (TriLink)

-

Linearized plasmid DNA template (1 µg) with a T7 promoter followed by an AG initiation sequence

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit (e.g., Monarch RNA Cleanup Kit, NEB #T2050)

Procedure:

-

Reaction Setup:

-

Thaw all necessary reagents. Keep the T7 RNA Polymerase Mix on ice.

-

Assemble the following 20 µL reaction at room temperature in the specified order:

-

Nuclease-free Water: to 20 µL

-

10X Reaction Buffer: 2 µL

-

ATP (100 mM): 1.5 µL

-

GTP (100 mM): 0.6 µL

-

CTP (100 mM): 1.5 µL

-

UTP (100 mM): 1.5 µL

-

CleanCap® Reagent AG (100 mM): 4.0 µL

-

Linearized DNA Template (1 µg): X µL

-

T7 RNA Polymerase Mix: 2 µL

-

-

Mix thoroughly by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.

-

-

Incubation:

-

Incubate the reaction at 37°C for 2 hours. For reactions longer than 60 minutes, using a thermocycler with a heated lid is recommended to prevent evaporation.

-

-

DNase Treatment (Optional but Recommended):

-

Add 70 µL of nuclease-free water, 10 µL of 10X DNase I Buffer, and 2 µL of DNase I to the 20 µL transcription reaction.

-

Mix well and incubate for 15 minutes at 37°C.

-

-

Purification:

-

Purify the synthesized mRNA using an appropriate RNA cleanup kit according to the manufacturer's instructions.

-

Emerging Enzymatic Synthesis Methods

While in vitro transcription is a powerful technique, it is template-dependent. Emerging enzymatic methods are being developed for template-independent RNA synthesis, offering the potential for a more controlled and "greener" synthesis process. These methods often utilize engineered polymerases and reversible terminator nucleotides, allowing for the stepwise addition of nucleotides with high efficiency.[16][18] For example, a template-independent enzymatic RNA oligonucleotide synthesis platform has been developed that achieves an average coupling efficiency of 95%.[18]

Conclusion

The synthesis of RNA is a rapidly evolving field with profound implications for research and medicine. The choice of building blocks and synthesis methodology depends on the desired length, purity, and functionality of the final RNA product. Chemical synthesis using phosphoramidites provides a robust method for producing short, highly pure, and modified oligonucleotides. In contrast, enzymatic synthesis via in vitro transcription is indispensable for the large-scale production of long RNA molecules like mRNA, with the incorporation of modified NTPs being crucial for therapeutic applications. As our understanding of RNA biology deepens and new synthesis technologies emerge, the ability to precisely control the chemical composition of synthetic RNA will continue to drive innovation in drug development and our understanding of the fundamental processes of life.

References

- 1. neb.com [neb.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Site-specific RNA modification via initiation of in vitro transcription reactions with m 6 A and isomorphic emissive adenosine analogs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00045E [pubs.rsc.org]

- 5. neb.com [neb.com]

- 6. glenresearch.com [glenresearch.com]

- 7. neb.com [neb.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 11. twistbioscience.com [twistbioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis [wyss.harvard.edu]

- 15. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Template-independent enzymatic synthesis of RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]